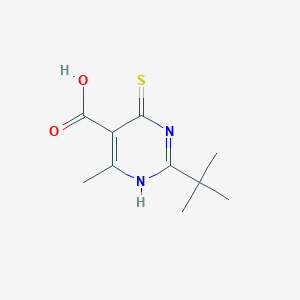
2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid is a heterocyclic compound that has been the focus of scientific research in recent years. This compound is known for its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
1. Synthetic Studies and Crystal Structure Analysis
Li et al. (2013) conducted a study focusing on the synthesis of marine drugs, particularly involving chromene-2-carboxylic acid esters, which are relevant to antitumor antibiotics. They synthesized a compound structurally related to 2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid and analyzed its crystal structure, providing insights into the molecular architecture of similar compounds (Li et al., 2013).
2. Metabolism Characterization
Research by Prakash et al. (2008) focused on the metabolism of a prostaglandin E2 agonist with structural similarity to 2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid. This study highlights the metabolic pathways involving the oxidation of tert-butyl groups, which could be relevant for understanding the metabolism of 2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid (Prakash et al., 2008).
3. Molecular and Crystal Structure
Çolak et al. (2021) synthesized and characterized compounds closely related to 2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid. Their work included FTIR, NMR, and X-ray crystallographic analysis, providing valuable information on the molecular and crystal structure that could be applied to similar compounds (Çolak et al., 2021).
4. Chiral Auxiliary Application
Studer et al. (1995) described the synthesis and application of a chiral auxiliary structurally similar to 2-Tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylic acid. This research provides insights into how similar compounds can be used in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical chemistry (Studer et al., 1995).
Propiedades
IUPAC Name |
2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-5-6(8(13)14)7(15)12-9(11-5)10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGQBXEDVCEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylic acid | |
CAS RN |
941117-68-6 |
Source


|
| Record name | 2-tert-butyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

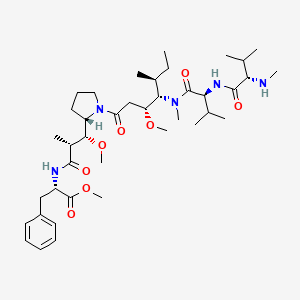

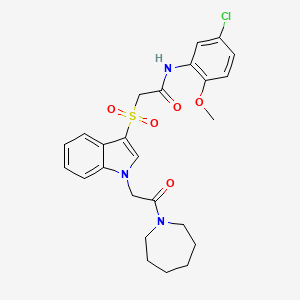
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
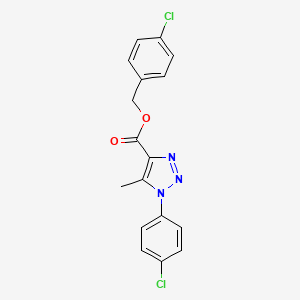

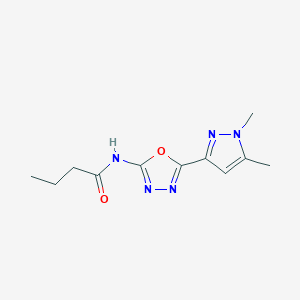

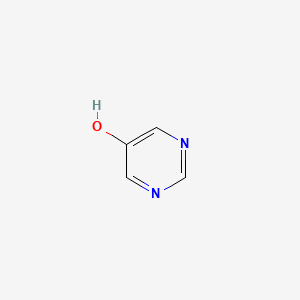



![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)